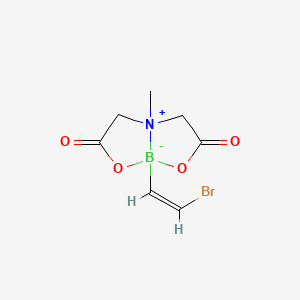

(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a Z-configured 2-bromovinyl substituent. MIDA boronates are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability under ambient conditions and controlled reactivity under basic aqueous conditions . The bromovinyl group introduces both steric and electronic effects, influencing its reactivity in forming carbon-carbon bonds.

Properties

CAS No. |

1105069-27-9 |

|---|---|

Molecular Formula |

C7H9BBrNO4 |

Molecular Weight |

261.87 g/mol |

IUPAC Name |

1-[(Z)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |

InChI |

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2- |

InChI Key |

AYYUZOQBVAPABR-IHWYPQMZSA-N |

Isomeric SMILES |

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C\Br |

Canonical SMILES |

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr |

Origin of Product |

United States |

Preparation Methods

Formation of Alkenyl MIDA Boronate Intermediate

- Reagents and Conditions: Pinacol vinylboronate is reacted with N-methyliminodiacetic acid (MIDA) and trimethyl orthoformate in anhydrous dimethyl sulfoxide (DMSO) at 100 °C for 12 hours.

- Procedure: In an oven-dried Schlenk tube, pinacol vinylboronate (50 mmol), MIDA (60 mmol), and trimethyl orthoformate (150 mmol) are combined with anhydrous DMSO (42 mL). The mixture is stirred at 100 °C for 12 hours to form the MIDA boronate complex.

- Workup: After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated. The solid product is isolated by filtration, yielding the MIDA boronate intermediate as a white solid with approximately 60% yield.

Bromination of the Vinylboronate Intermediate

- Reagents and Conditions: The MIDA boronate intermediate is treated with bromine in dichloromethane (DCM) at 0 °C, followed by stirring at room temperature for 4 hours.

- Procedure: To a stirred solution of the MIDA boronate intermediate in DCM, neat bromine (1.5 equivalents relative to the intermediate) is added dropwise at 0 °C. The mixture turns orange and is stirred for 4 hours at room temperature.

- Workup: The reaction mixture is concentrated under reduced pressure. Residual bromine is removed by azeotropic distillation with DCM. This step introduces the bromovinyl group, yielding a brominated intermediate as a yellow solid.

Cyclization and Base-Induced Elimination

- Reagents and Conditions: The brominated intermediate is suspended in acetonitrile (MeCN), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added at room temperature for 4 hours.

- Procedure: The brominated solid is suspended in MeCN, and DBU (2.5 equivalents) is added in one portion. The reaction mixture is stirred at room temperature for 4 hours to promote cyclization and elimination, forming the dioxazaborocane-dione ring system.

- Workup: The reaction is quenched with aqueous hydrochloric acid (pH 2-3), extracted with ethyl acetate, washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by silica gel chromatography using acetone and ethyl acetate washes. The final product is obtained as a white solid with about 70% yield.

Reaction Summary Table

| Step | Starting Material / Intermediate | Reagents and Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pinacol vinylboronate + N-methyliminodiacetic acid + trimethyl orthoformate | DMSO, 100 °C, 12 h | Alkenyl MIDA boronate intermediate | ~60 | Formation of MIDA boronate |

| 2 | Alkenyl MIDA boronate intermediate | Br2 (1.5 equiv), DCM, 0 °C to rt, 4 h | Brominated vinylboronate intermediate | Not specified | Bromination of vinyl group |

| 3 | Brominated intermediate | DBU (2.5 equiv), MeCN, rt, 4 h | This compound | ~70 | Cyclization and elimination |

Additional Notes and Research Findings

- The stereochemistry of the vinyl bromide is preserved as the (Z)-isomer throughout the process, which is critical for the compound’s reactivity and applications.

- The use of MIDA as a protecting group for boronic acids stabilizes the boron moiety during halogenation and subsequent transformations.

- The reaction conditions are mild enough to avoid decomposition or isomerization of sensitive intermediates.

- The described synthetic route has been validated with spectroscopic and chromatographic analyses, including NMR and mass spectrometry, confirming the purity and structure of the final compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:

Oxidation: The bromovinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Substitution: The bromine atom in the bromovinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromovinyl group may yield aldehydes or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing heterocycles.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.

Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets such as enzymes and receptors. The bromovinyl group can participate in covalent bonding with nucleophilic sites on proteins, while the dioxazaborocane ring can interact with metal ions and other cofactors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Bromine’s electronegativity enhances oxidative stability but may reduce nucleophilic character . Aryl Derivatives: Bromophenyl (e.g., 4-bromo or 2-bromo) and nitrophenyl substituents increase molecular weight and steric bulk compared to the vinyl group. The 3-nitrophenyl derivative’s electron-withdrawing nature (logP ~1.5) enhances electrophilicity, favoring reactions with electron-rich partners . Fluorophenyl: The 4-fluorophenyl variant (275.03 g/mol) combines moderate electronegativity with low steric demand, making it suitable for applications requiring precise electronic tuning .

Research Findings and Industrial Relevance

- Catalytic Utility : The vinyl MIDA boronate (CAS 1104636-73-8) has been employed in iterative cross-couplings to synthesize polyene natural products, though its brominated analog (target compound) may offer superior regiocontrol in such reactions .

- Commercial Availability : Bromophenyl and fluorophenyl MIDA boronates are widely available from suppliers like Sigma-Aldrich and BLD Pharmatech, with prices ranging from $169/5g (fluorophenyl) to $838/5g (high-purity nitrophenyl derivatives) .

Biological Activity

(Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and synthetic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : CHBBrNO

- CAS Number : 2121513-58-2

- Synonyms : cis-2-Bromovinylboronic acid MIDA ester

Research indicates that this compound exhibits notable anticancer properties. The compound's mechanism primarily involves:

- Inhibition of Tumor Growth : Studies have shown that (Z)-stilbenoids, including this compound, have increased anticancer activity compared to their (E)-isomers. The (Z)-configuration allows for enhanced interaction with biological targets involved in tumor proliferation and survival pathways .

- Cross-Coupling Reactions : The compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of various complex molecules that can exhibit biological activity .

Synthesis and Derivatives

The synthesis of this compound has been optimized to improve yield and scalability. A notable method involves:

- Conventional Heating Route : This method has proven effective for synthesizing MIDA boronates rapidly and efficiently. The process allows for the production of a library of related compounds with potential biological activities .

Anticancer Activity

A study highlighted the effectiveness of (Z)-stilbenoids in cancer treatment. For instance:

- (Z)-3,5,4'-Trimethoxystilbene , an analog derived from this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound's structural features contribute to its ability to induce apoptosis in tumor cells .

Synthetic Applications

The compound has been utilized in synthesizing other biologically active molecules:

| Compound Name | Yield (%) | Method Used |

|---|---|---|

| 4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzenesulfonamide | 30 | Conventional Heating |

| 6-Methyl-2-(trifluoromethylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione | 39 | Cross-Coupling Reaction |

| 6-Methyl-2-(pyrrolidine-1-carbonyl)phenyl | 86 | Iterative Cross-Coupling |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of structurally related dioxazaborocane derivatives often involves cyclocondensation of boronic acids with diols or ketones under anhydrous conditions. For bromovinyl analogs, a multi-step approach may include:

- Step 1 : Bromination of a vinyl precursor using N-bromosuccinimide (NBS) under controlled light or thermal conditions to achieve (Z)-selectivity .

- Step 2 : Formation of the dioxazaborocane ring via boron-mediated cyclization, requiring inert atmosphere (argon/nitrogen) and catalysts like Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .

- Key Variables : Temperature (60–80°C optimal for ring closure), solvent polarity (tetrahydrofuran or dichloromethane preferred), and stoichiometric ratios (1:1.2 boronic acid to diol) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the bromovinyl group (δ ~6.2–6.8 ppm for vinyl protons; coupling constants J = 10–12 Hz for Z-isomer) and methyl group (δ ~1.2–1.5 ppm) .

- FT-IR : Confirm boronate ester formation (B–O stretching at 1350–1400 cm⁻¹) and lactone carbonyl (C=O at 1700–1750 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₁BBrNO₄; expected m/z ~322.98 for [M+H]⁺) .

Q. What safety protocols are essential when handling brominated boron-containing compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates form during weighing .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Neutralize boron-containing waste with aqueous NaOH (1M) before disposal to prevent environmental release .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromovinyl group in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electronic structure to identify reactive sites. The bromovinyl group’s LUMO (lowest unoccupied molecular orbital) energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in Suzuki-Miyaura couplings) .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions in reported catalytic activity of boron-containing spirocyclic compounds?

- Methodological Answer :

- Systematic Variability Analysis : Test hypotheses using Design of Experiments (DoE) to isolate factors (e.g., catalyst loading, solvent purity) causing discrepancies .

- Controlled Replication : Reproduce literature protocols with strict adherence to stated conditions (e.g., degassing solvents for palladium-catalyzed reactions) .

- Advanced Characterization : Use X-ray crystallography to confirm stereochemistry, as minor configurational changes drastically alter catalytic sites .

Q. How does the compound’s environmental fate align with emerging regulatory frameworks for halogenated organoborons?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation rates in soil/water systems .

- Ecotoxicology : Evaluate acute toxicity (LC₅₀/EC₅₀) in Daphnia magna and Vibrio fischeri models, correlating results with logP values (predicted ~2.1 for this compound) .

- Regulatory Alignment : Cross-reference data with REACH and EPA guidelines to identify required modifications (e.g., substituting bromine with less persistent halogens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.